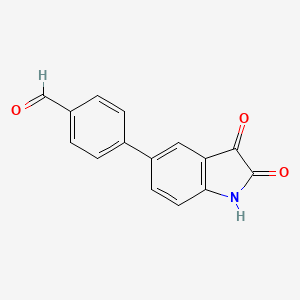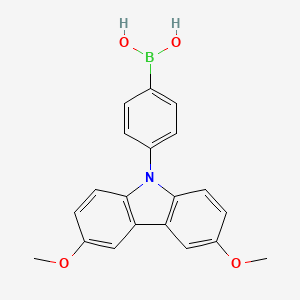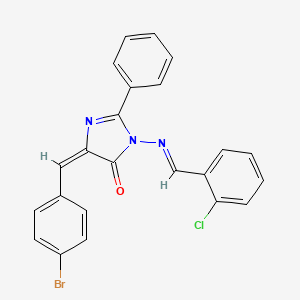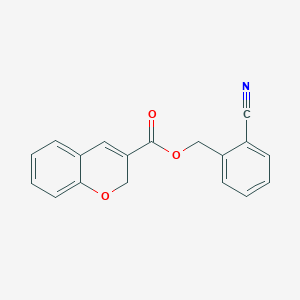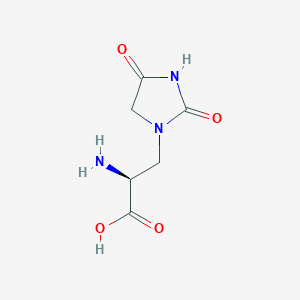
(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid is a chiral amino acid derivative that features an imidazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate amido-nitrile precursor under mild conditions to form the imidazolidinone ring . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone products.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen functionalities, while reduction can produce simpler imidazolidinone compounds.
科学研究应用
(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazolidinone ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate the activity of target proteins. This interaction can lead to the inhibition or activation of enzymatic pathways, depending on the specific target and context .
相似化合物的比较
Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring structure and have similar chemical properties.
1,2,4-Triazole-containing scaffolds: These compounds also feature nitrogen-containing heterocycles and are used in various pharmaceutical applications.
Uniqueness
(S)-2-Amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid is unique due to its specific combination of an amino acid side chain and an imidazolidinone ring. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C6H9N3O4 |
|---|---|
分子量 |
187.15 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O4/c7-3(5(11)12)1-9-2-4(10)8-6(9)13/h3H,1-2,7H2,(H,11,12)(H,8,10,13)/t3-/m0/s1 |
InChI 键 |
UROMBTYUGMWQMT-VKHMYHEASA-N |
手性 SMILES |
C1C(=O)NC(=O)N1C[C@@H](C(=O)O)N |
规范 SMILES |
C1C(=O)NC(=O)N1CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


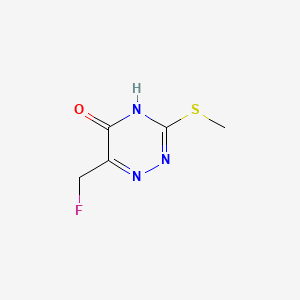
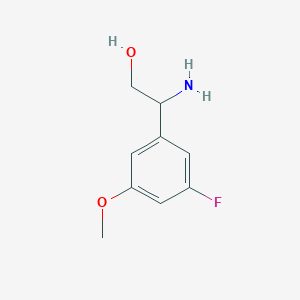
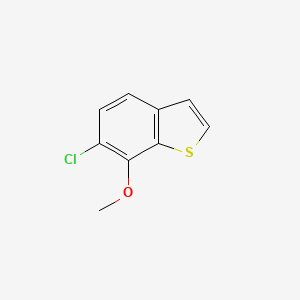
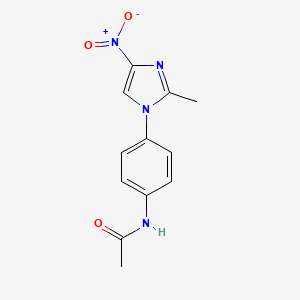

![(R)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12935410.png)

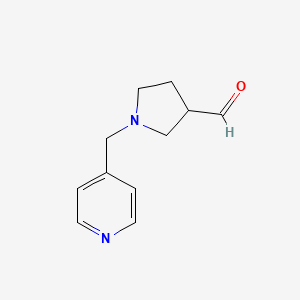
![N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide](/img/structure/B12935441.png)
